BenchChemオンラインストアへようこそ!

[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Medicinal Chemistry Lipophilicity Optimization Fragment-Based Drug Discovery

[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS 1803611-07-5, MW 241.67 g/mol, purity ≥95%) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with a phenoxymethyl group and at the 3-position with an aminomethyl moiety, supplied as the hydrochloride salt for enhanced handling and solubility. The 1,2,4-oxadiazole ring is a recognized non-classical bioisostere for ester and amide functionalities, conferring metabolic stability against hydrolytic enzymes while preserving key hydrogen-bonding and conformational properties.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
CAS No. 1803611-07-5
Cat. No. B1430756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
CAS1803611-07-5
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC(=NO2)CN.Cl
InChIInChI=1S/C10H11N3O2.ClH/c11-6-9-12-10(15-13-9)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
InChIKeyOYFOGWHULHLFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl-methanamine HCl (CAS 1803611-07-5): Core Building Block for Oxadiazole-Based Drug Discovery


[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS 1803611-07-5, MW 241.67 g/mol, purity ≥95%) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with a phenoxymethyl group and at the 3-position with an aminomethyl moiety, supplied as the hydrochloride salt for enhanced handling and solubility . The 1,2,4-oxadiazole ring is a recognized non-classical bioisostere for ester and amide functionalities, conferring metabolic stability against hydrolytic enzymes while preserving key hydrogen-bonding and conformational properties . This specific substitution pattern—combining a lipophilic phenoxy terminus with a primary amine handle—provides a defined vector for amide coupling or reductive amination in parallel library synthesis, distinguishing it from simpler 5-alkyl or 5-aryl oxadiazole congeners.

Why 1,2,4-Oxadiazole Building Blocks Cannot Be Interchanged: The Case for [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine HCl


The 5-position substituent on the 1,2,4-oxadiazol-3-yl-methanamine scaffold directly dictates both the physicochemical properties and the downstream biological profile of derived compounds. The phenoxymethyl group (clogP contribution ~+1.09 vs. ~-0.5 for methoxymethyl) introduces a distinct lipophilic-hydrophilic balance that cannot be replicated by simple alkyl or aryl replacements . Published structure-activity relationship (SAR) campaigns across three independent therapeutic programs—sphingosine kinase (SphK1/2) inhibition, GPR40 agonism, and β-adrenoceptor blockade—demonstrate that the phenoxymethyl substituent is integral to target engagement potency and selectivity; its replacement with smaller or electronically distinct groups consistently degrades activity [1][2][3]. Furthermore, the hydrochloride salt form (CAS 1803611-07-5) offers measurably different solubility and formulation properties compared to the free base (CAS 893748-85-1), directly impacting the efficiency of subsequent coupling reactions in both academic and industrial synthesis workflows.

Head-to-Head Comparative Evidence: [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine HCl vs. Closest Analogs


Phenoxymethyl vs. Methoxymethyl 5-Substitution: LogP-Driven Differentiation for Membrane-Target Programs

The target compound's 5-phenoxymethyl substituent imparts a calculated LogP of 1.09 for the free base , representing a >1.5 LogP unit increase relative to the 5-methoxymethyl analog 1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 893748-77-1), whose lower molecular weight (143.14 vs. 205.21 g/mol) and reduced aromatic surface area significantly limit passive membrane permeability. This difference directly affects the drug-likeness of derived amide libraries: the phenoxymethyl group places this building block within the optimal lipophilicity window (LogD 1–3) for CNS and intracellular target programs, whereas the methoxymethyl analog typically yields final compounds with suboptimal LogD < 0.5 .

Medicinal Chemistry Lipophilicity Optimization Fragment-Based Drug Discovery

Hydrochloride Salt Advantage: Quantified Solubility and Handling Differentiation vs. Free Base

The hydrochloride salt (CAS 1803611-07-5, MW 241.67) is available at ≥95% purity from Enamine Ltd. (via Fujifilm Wako) and CymitQuimica . The free base form (CAS 893748-85-1, MW 205.21) is supplied at 97–98% purity but carries GHS07 hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . The hydrochloride salt eliminates the volatile liquid amine handling hazards typical of the free base, provides a defined stoichiometric form for accurate weighing in parallel synthesis, and enhances aqueous solubility for coupling reactions conducted in mixed aqueous-organic solvent systems—a critical advantage when performing amide bond formation with water-soluble carboxylic acid partners.

Synthetic Chemistry Salt Selection Parallel Synthesis

Validated Scaffold Performance: 310-Fold GPR40 Potency Improvement via Phenoxymethyl-Oxadiazole Core Optimization

In a 2015 hit-expansion campaign published in Bioorganic & Medicinal Chemistry Letters, a screening hit with a weak partial agonistic effect on GPR40 (EC50 = 18 μM) was elaborated using advanced building blocks to yield several 1,2,4-oxadiazoles bearing the phenoxymethyl motif [1]. The optimized phenoxymethyl-1,2,4-oxadiazole series achieved a best EC50 of 0.058 μM, representing a 310-fold improvement in potency over the initial hit. Lead compounds demonstrated a favorable ADME profile including good aqueous solubility, acceptable plasma protein binding, microsomal stability (half-life data reported for lead compounds), adequate membrane permeability, and no appreciable inhibition of key cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP2C9) [1]. This dataset establishes the 5-phenoxymethyl-1,2,4-oxadiazol-3-yl scaffold as a validated chemotype for generating development-quality leads with drug-like pharmacokinetic properties.

GPR40 Agonism Type 2 Diabetes Hit-to-Lead Optimization

SphK1/2 Isoform-Selective Inhibition: Phenoxymethyl Scaffold Enables Subtype Selectivity with Measured Metabolic Stability

A 2025 study in the Journal of Molecular Structure designed six series of 5-(phenoxymethyl)-1,2,4-oxadiazole derivatives as selective SphK1/2 inhibitors [1]. Compound 33b demonstrated high selectivity for SphK1, inhibiting pulmonary arterial smooth muscle cell (PASMC) proliferation and migration under hypoxia, and was confirmed as a substrate-competitive inhibitor that reduced S1P levels both in vitro and in vivo. Compound 33i showed selectivity for SphK2, arresting HepG-2 cancer cells in the G2 phase. Critically, liver microsome stability profiling revealed markedly different half-lives: 33b (SphK1-selective) exhibited t1/2 = 9.01 h, while 33i (SphK2-selective) exhibited t1/2 = 1.89 h [1]. This demonstrates that different derivatization strategies at the 3-aminomethyl position of the phenoxymethyl-oxadiazole core can achieve both target selectivity and tunable metabolic stability—a dual optimization capability that simpler 5-substituted oxadiazole scaffolds have not demonstrated in published studies.

Sphingosine Kinase Inhibition Pulmonary Arterial Hypertension Cancer

Clinical Validation of the Phenoxymethyl-Oxadiazole Pharmacophore: Proxodolol's Superiority Over Propranolol and Labetalol

The most advanced clinical compound containing the 5-phenoxymethyl-1,2,4-oxadiazole scaffold is Proxodolol (3-methyl-5-[2-(3-tert-butylamino-2-hydroxypropoxy)phenoxymethyl]-1,2,4-oxadiazole hydrochloride), which was selected for preclinical and clinical development specifically because it demonstrated superior beta-adrenoceptor blocking activity compared to propranolol, oxprenolol, and particularly labetalol in comparative pharmacological studies [1]. Proxodolol was subsequently approved for clinical use as an antihypertensive, antianginal, and antiglaucoma agent; it is currently manufactured as eye drops for reducing intraocular pressure in glaucoma, with injectable formulations for hypertensive crises under development [2]. This clinical precedent provides a unique derisking rationale: the phenoxymethyl-oxadiazole core has already demonstrated human safety and efficacy in a marketed drug, a level of validation absent from methoxymethyl, phenyl, or other 5-substituted 1,2,4-oxadiazole scaffolds.

Beta-Adrenoceptor Antagonism Antihypertensive Antiglaucoma

Procurement Cost-Benefit Analysis: Target HCl Salt vs. Closest Commercial 5-Phenyl Analog

The target compound commands a premium price reflective of its specialized phenoxymethyl substitution: €698 per 50 mg (€13,960/g) from CymitQuimica and ¥451,900 per gram (approximately $3,100 USD) from Fujifilm Wako/Enamine . In contrast, the structurally simpler 5-phenyl analog (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1179375-94-0) is available at $70 per 250 mg ($280/g) from Hit2Lead, a ~50-fold lower unit cost . This cost differential is directly attributable to the synthetic complexity of introducing the phenoxymethyl ether linkage versus direct phenyl substitution, as well as the lower commercial demand for the phenoxymethyl variant. For discovery programs where the phenoxy oxygen serves as a critical hydrogen-bond acceptor or where the conformational flexibility of the methyleneoxy linker is essential for target engagement (as demonstrated in the SphK and GPR40 SAR campaigns), this cost premium is justified by the absence of viable alternatives that replicate the phenoxymethyl pharmacophore properties.

Chemical Procurement Building Block Sourcing Research Economics

High-Impact Application Scenarios for [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine HCl in Drug Discovery


SphK1/2 Isoform-Selective Inhibitor Library Synthesis for PAH and Oncology Programs

Use [5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine HCl as the core amine building block for parallel amide coupling with diverse carboxylic acid partners to generate focused libraries targeting the sphingosine kinase ATP-binding pocket. The 3-aminomethyl handle enables rapid diversification, while the 5-phenoxymethyl group occupies the hydrophobic pocket adjacent to the ATP site, as demonstrated by molecular docking and MD simulation studies showing critical interactions with Ser254/Asp421 in SphK1 and Asp586/Ser297/Arg321 in SphK2 [1]. The resulting library can be screened for isoform selectivity (SphK1 vs. SphK2) and metabolic stability, with the benchmark half-life range of 1.9–9.0 h in human liver microsomes providing a clear progression criterion [1].

GPR40 Agonist Lead Optimization Exploiting the Phenoxymethyl ADME Advantage

Deploy this building block in a hit-to-lead campaign for GPR40 (free fatty acid receptor 1) agonists targeting type 2 diabetes. The 5-phenoxymethyl-1,2,4-oxadiazole chemotype has demonstrated the ability to achieve sub-100 nM potency (best EC50 = 0.058 μM) while maintaining clean CYP profiles (<20% inhibition at 10 μM against CYP3A4, CYP2D6, CYP2C9) and favorable microsomal stability [2]. The hydrochloride salt form facilitates direct use in automated liquid handling systems for high-throughput amide coupling, eliminating the pre-dissolution and neutralization steps required for free-base amines.

Beta-Adrenoceptor Antagonist Development Leveraging Clinically Validated Pharmacophore

For cardiovascular or ophthalmology programs targeting novel beta-adrenoceptor antagonists, this building block provides a direct entry into the clinically validated 5-phenoxymethyl-1,2,4-oxadiazole pharmacophore space occupied by Proxodolol—a marketed antihypertensive and antiglaucoma agent with established human safety data [3]. The 3-aminomethyl group can be elaborated with 2-hydroxy-3-aminopropoxy or related ethanolamine side chains to generate analogs with potentially differentiated beta/alpha adrenoceptor selectivity profiles compared to first-generation clinical compounds.

Fragment-Based Screening Library with Enhanced Chemical Diversity via Regioisomeric Oxadiazole Scaffolds

Incorporate this compound into a fragment library alongside its regioisomeric counterparts (1,2,4- vs. 1,3,4-oxadiazole connectivity) and 5-substitution variants (phenoxymethyl, methoxymethyl, phenyl) to systematically probe the contribution of both regioisomerism and 5-substituent identity to fragment hit rates against diverse protein targets. The phenoxymethyl variant uniquely offers an aromatic ring connected via a flexible ether linker, providing a conformational sampling advantage over the rigid 5-phenyl analog while maintaining aromatic stacking potential absent in the 5-methoxymethyl analog .

Quote Request

Request a Quote for [5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.